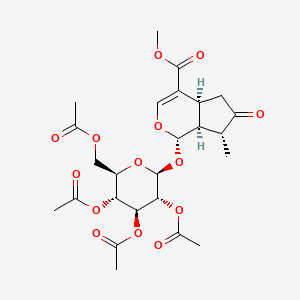
7-Dehydrologanin tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Dehydrologanin tetraacetate is a terpene glycoside.
Wissenschaftliche Forschungsanwendungen
Melanin Biosynthesis Regulation
7-Dehydrologanin tetraacetate has been studied for its role in melanin biosynthesis. Research by Schallreuter et al. (1994) demonstrated that this compound influences the supply of tyrosine, a precursor for melanin production, in human epidermis. The study highlighted the significant activity of phenylalanine hydroxylase and the synthesis of tetrahydrobiopterin, a cofactor essential for melanin production, which is vital for understanding skin pigmentation disorders such as vitiligo.
Key Findings:
- Phenylalanine Hydroxylase Activity : Essential for converting phenylalanine to tyrosine, impacting melanin synthesis.
- Tetrahydrobiopterin Recycling : Important for maintaining adequate levels of this cofactor in skin cells.
Synthetic Chemistry
In synthetic chemistry, this compound has been involved in various chemical reactions that enhance our understanding of terpene glycosides. Kiehlmann and Slade (2003) explored the methylation of dihydroquercetin acetates, which are structurally related to this compound. Their research contributes to the broader field of organic synthesis, particularly in developing new methodologies for synthesizing complex organic compounds.
Chemical Reactions:
- Methylation Reactions : Important for modifying the structure and enhancing the reactivity of related compounds.
- Electrochemical Methods : Used to produce dienes from dicarboxylic acids, showcasing versatile synthetic pathways.
Antioxidant Activity
Recent studies have evaluated the antioxidant properties of this compound, highlighting its potential health benefits. For instance, a study assessing various plant extracts found that this compound exhibited significant radical scavenging activity. This property is crucial for developing natural antioxidants that can combat oxidative stress-related diseases.
Antioxidant Assays:
- DPPH Assay : A common method used to evaluate the free radical scavenging ability of compounds.
- IC50 Values : The concentration required to inhibit 50% of free radicals; lower values indicate higher antioxidant potency.
Phytochemical Studies
Phytochemical profiling has revealed that this compound is present in various medicinal plants, contributing to their therapeutic effects. High-resolution liquid chromatography and mass spectrometry analyses have been employed to identify and quantify this compound in plant extracts, providing insights into its biological activities.
Case Study: Passiflora Quadrangularis
A study on Passiflora quadrangularis leaves utilized liquid chromatography-mass spectrometry to profile phytochemicals, including this compound. The findings suggested significant biological potential due to its antioxidant properties and possible applications in traditional medicine.
| Compound Name | Binding Energy (kcal/mol) | Bond Length (Å) | Activity Type |
|---|---|---|---|
| This compound | -8.517 | 556.1795 | Antioxidant |
| Other Compounds | Varies | Varies | Various Biological Activities |
Eigenschaften
Molekularformel |
C25H32O14 |
|---|---|
Molekulargewicht |
556.5 g/mol |
IUPAC-Name |
methyl (1S,4aS,7R,7aS)-7-methyl-6-oxo-1-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4a,5,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C25H32O14/c1-10-17(30)7-15-16(23(31)32-6)8-34-24(19(10)15)39-25-22(37-14(5)29)21(36-13(4)28)20(35-12(3)27)18(38-25)9-33-11(2)26/h8,10,15,18-22,24-25H,7,9H2,1-6H3/t10-,15+,18+,19+,20+,21-,22+,24-,25-/m0/s1 |
InChI-Schlüssel |
WXNZYXJASJZABT-SIDXAJJHSA-N |
SMILES |
CC1C2C(CC1=O)C(=COC2OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC |
Isomerische SMILES |
C[C@@H]1[C@@H]2[C@H](CC1=O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC |
Kanonische SMILES |
CC1C2C(CC1=O)C(=COC2OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















